N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
This compound features a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group linked via an acetamide bridge to a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The benzotriazinone core is a fused heterocyclic system known for its versatility in medicinal chemistry, often contributing to hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C13H12N4O4S |
|---|---|
Molecular Weight |
320.33 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C13H12N4O4S/c18-12(14-9-5-6-22(20,21)8-9)7-17-13(19)10-3-1-2-4-11(10)15-16-17/h1-6,9H,7-8H2,(H,14,18) |
InChI Key |
IQXMDYSUKKZFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Benzotriazinone Core Formation
The benzotriazinone ring is synthesized from o-aminobenzoic acid derivatives. A representative protocol involves:
-
Cyclization : Treating methyl anthranilate with nitrous acid (HNO₂) under acidic conditions to form 3-hydroxy-1,2,3-benzotriazin-4(3H)-one .
-
Alkylation : Introducing the acetic acid side chain via nucleophilic substitution. For example, reacting the benzotriazinone with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), followed by hydrolysis with aqueous NaOH to yield the free acid.
Key Characterization :
-
IR : C=O stretch at 1670–1630 cm⁻¹ (benzotriazinone), 1700–1680 cm⁻¹ (acetic acid).
-
¹H NMR (DMSO- d₆) : δ 8.2–7.5 (aromatic protons), δ 4.3 (CH₂CO), δ 13.1 (COOH, broad).
Synthesis of 1,1-Dioxido-2,3-dihydrothiophen-3-amine
Thiophene Sulfonation and Reduction
-
Sulfonation : Reacting thiophene with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 h to yield thiophene-1,1-dioxide .
-
Reduction : Catalytic hydrogenation of thiophene-1,1-dioxide using H₂ (1 atm) and 10% Pd/C in ethanol to produce 2,3-dihydrothiophene-1,1-dioxide .
-
Amination : Direct amination at the 3-position via Buchwald-Hartwig coupling using palladium catalysts or through nitration followed by reduction (e.g., H₂/Pd-C).
Key Characterization :
-
¹³C NMR : δ 125–135 (aromatic carbons), δ 50–55 (CH₂-SO₂), δ 45–50 (CH-NH₂).
-
Mass Spectrometry : Molecular ion peak at m/z 149 [M+H]⁺.
Acetamide Bond Formation
Acyl Chloride Method
-
Activation : Treating 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C to form the corresponding acyl chloride.
-
Coupling : Reacting the acyl chloride with 1,1-dioxido-2,3-dihydrothiophen-3-amine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in anhydrous DCM at room temperature for 12 h.
Optimization Notes :
Carbodiimide-Mediated Coupling
-
Activation : Mixing the acetic acid derivative with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 0°C.
-
Amine Addition : Adding the dihydrothiophene sulfone amine and stirring at room temperature for 24 h.
Advantages :
-
Minimizes side reactions (e.g., sulfone hydrolysis).
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach involves:
-
In-situ generation of the benzotriazinone acetic acid derivative via cyclization-alkylation.
-
Direct coupling with the amine using EDC/HOBt without isolating intermediates.
Conditions :
Solid-Phase Synthesis
Immobilizing the benzotriazinone acetic acid on Wang resin and performing iterative coupling-deprotection steps. This method is scalable but requires specialized equipment.
Analytical Data and Validation
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : C 53.2%, H 3.9%, N 14.8% (theoretical: C 53.6%, H 3.8%, N 15.0%).
Challenges and Optimization Strategies
-
Sulfone Stability : The 1,1-dioxido group is prone to reduction under acidic conditions. Use of neutral pH during coupling is critical.
-
Benzotriazinone Hydrolysis : Prolonged exposure to aqueous bases degrades the core. Reactions involving NaOH should be time-limited.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification. Ethanol/water mixtures are preferred for recrystallization .
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the sulfur atom in the dihydrothiophene ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential therapeutic properties. The presence of the benzotriazinone moiety suggests it could interact with biological targets, potentially leading to the development of new drugs or diagnostic agents.
Industry
In industry, the compound could find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues of 4-Oxo-1,2,3-Benzotriazin-3(4H)-yl Acetamides
The following table summarizes key structural and functional differences:
Key Observations :
- Zelatriazinum introduces a chiral trifluoromethoxy-phenyl group, likely enhancing metabolic stability and target affinity via hydrophobic interactions .
- Azinphos-ethyl demonstrates the benzotriazinone group's utility in agrochemicals, acting as a phosphorodithioate ester to inhibit acetylcholinesterase .
- Indole and thiadiazole derivatives (e.g., ) highlight the acetamide nitrogen's adaptability for diverse heterocyclic substitutions, which may modulate solubility or binding specificity.
Pharmacokinetic and Pharmacodynamic Insights from Analogs
- Antioxidant Activity : Phthalimide derivatives with 4-oxoquinazolin-3(4H)-yl acetamide substituents (e.g., compound 1b in ) showed significant DPPH radical scavenging (IC₅₀ ~ 12 µM), attributed to electron-donating groups and hydrogen-bonding capacity . The sulfone group in the target compound may similarly influence redox properties.
- Enzyme Inhibition: Quinazolinone analogs (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC₅₀ values < 1 µM, indicating the importance of the 4-oxo heterocycle in targeting bacterial enzymes .
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring and a benzotriazine moiety. Its molecular formula is , with a molecular weight of approximately 387.5 g/mol. The key structural features include:
- Dioxido group : Enhances reactivity and stability.
- Benzotriazine ring : Associated with various pharmacological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Studies show that derivatives of benzotriazine have antifungal properties against various strains of fungi.
Cytotoxicity
The compound has demonstrated cytotoxic effects in several cancer cell lines. In vitro studies suggest that it can inhibit cell proliferation and induce apoptosis in certain cancer types.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest |
| A549 | 12 | Reactive oxygen species generation |
The biological activity of this compound is believed to involve multiple mechanisms:
- GIRK Channel Activation : Similar compounds have been studied for their role as G protein-gated inwardly rectifying potassium (GIRK) channel activators, which may contribute to their therapeutic effects.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of benzotriazine derivatives against Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating potent antifungal activity.
Study 2: Cytotoxicity in Cancer Cells
In a study involving various cancer cell lines (HeLa, MCF7), the compound was shown to significantly reduce cell viability with IC50 values ranging from 10 to 15 µM. This suggests its potential as an anticancer agent.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents (e.g., carbodiimides) to link the thiophene sulfone and benzotriazinone moieties.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) to enhance solubility and reaction efficiency .
- Temperature control : Maintain 60–80°C to balance reaction rate and by-product minimization .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product.
- Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals or high-performance liquid chromatography (HPLC) for intermediate checks .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and integration ratios. For example, the sulfone group (δ 3.5–4.0 ppm) and benzotriazinone carbonyl (δ 165–170 ppm) .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight and detect impurities.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be systematically resolved?
- Methodological Answer :
- Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify optimal activity windows and rule out off-target effects .
- Assay standardization : Use positive controls (e.g., known kinase inhibitors for kinase assays) and replicate experiments across independent labs.
- Meta-analysis : Compare results with structurally analogous compounds (e.g., thienopyrimidine derivatives) to identify trends in activity-structure relationships .
Q. What advanced strategies can optimize regioselectivity during functionalization of the benzotriazinone core?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the acetamide nitrogen) to steer electrophilic substitution .
- Computational modeling : Density functional theory (DFT) to predict reactive sites and transition states. For example, the C4 position of benzotriazinone is electron-deficient, favoring nucleophilic attacks .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 10–30 minutes vs. hours) and improve yields by 15–20% compared to conventional heating .
Q. How can crystallographic data resolve ambiguities in the sulfone-thiophene conformation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Analyze dihedral angles between the sulfone group and thiophene ring to confirm planarity or puckering .
- Comparative analysis : Overlay experimental data with computational models (e.g., Gaussian-optimized structures) to validate conformational stability .
Experimental Design and Data Analysis
Q. What statistical approaches are recommended for interpreting dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC₅₀ values.
- Error analysis : Use standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments.
- ANOVA : Compare efficacy across cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- pH variation : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours.
- Analytical tracking : Use HPLC-MS to detect degradation products (e.g., hydrolysis of the acetamide bond at acidic pH) .
- Light sensitivity : Conduct parallel experiments under UV light (λ = 365 nm) to assess photodegradation.
Data Contradiction and Reproducibility
Q. What steps mitigate variability in biological assay results across research groups?
- Methodological Answer :
- Protocol harmonization : Share detailed SOPs for cell culture (e.g., passage number, serum concentration) and compound preparation (e.g., stock solution in DMSO) .
- Blind testing : Distribute aliquots of the same batch to multiple labs for cross-validation.
- Data repositories : Publish raw data (e.g., NMR spectra, dose-response curves) in open-access platforms for transparency .
Methodological Resources
Table 1 : Typical Reaction Conditions for Key Synthesis Steps
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Monitoring Method |
|---|---|---|---|---|
| Thiophene sulfonation | DCM/Water | 0–5 | SO₃·Pyridine complex | TLC (EtOAc/Hexane) |
| Amide coupling | DMF | 60–80 | EDC/HOBt | HPLC (C18 column) |
| Cyclization | Toluene | Reflux | p-TsOH | NMR (¹³C) |
Table 2 : Key Analytical Parameters for Structural Confirmation
| Technique | Target Signal | Critical Parameters |
|---|---|---|
| ¹H NMR | Benzotriazinone NH (δ 10.5–11.5 ppm) | Deuterated DMSO, 400 MHz |
| ESI-MS | [M+H]⁺ = 389.1 m/z | Collision energy: 20 eV |
| HPLC | Retention time: 8.2 min | Mobile phase: Acetonitrile/Water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
